7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone
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Overview
Description
7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.256. The purity is usually 95%.
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Scientific Research Applications
Novel Schiff Bases and Fluorescent Properties
Quinolinone derivatives have been synthesized and studied for their structural characteristics and fluorescent properties. A series of Schiff bases derived from quinolinone showed diverse orientations and non-covalent interactions in their crystal structures, influencing their fluorescent behaviors. One compound exhibited strong fluorescence intensity, indicating potential applications in material science for developing fluorescent materials (Trávníček, Buchtík, & Němec, 2014).
Antimicrobial Activity
Quinolinone-based compounds have been evaluated for their antimicrobial properties. A study synthesized pyranoquinoline derivatives and tested their antibacterial activity against various bacteria, highlighting moderate effectiveness, especially against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).
Anticancer Potential
Research into quinolinone derivatives has also explored their anticancer activities. These compounds' structural features have been linked to their inhibitory effects on cancer cell growth, suggesting a promising area for developing novel anticancer agents (Beker & Yıldırım, 2021).
Synthesis Techniques and Applications
Efficient synthesis methods for quinolinone derivatives enable the exploration of their biological and chemical properties. For instance, microwave-assisted synthesis has been applied to create quinoline alkaloids, offering a fast and convenient method for producing these compounds, which could have various biological activities (Nadaraj, Selvi, & Sasi, 2006).
Kinase Inhibition for Therapeutic Applications
Quinolinone carboxamides have been identified as potent inhibitors of ataxia telangiectasia mutated (ATM) kinase, demonstrating selectivity and bioavailability suitable for oral administration. This discovery opens new avenues for therapeutic interventions in diseases where ATM kinase plays a critical role (Degorce et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 7-amino-4-methylcoumarin have shown significant activity against the mycobacterium tuberculosis h37rv strain
Mode of Action
Studies on similar compounds suggest that they may attack the cell wall of bacteria . Fluorescence microscopy indicated that mycolic acid might be the target of action . Mycolic acids are unique components of the cell wall of mycobacteria and are essential for their survival.
Biochemical Pathways
If the compound targets mycolic acid as suggested, it would disrupt the synthesis of the bacterial cell wall, leading to cell death .
Result of Action
The result of the action of 7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone is the inhibition of bacterial growth. In the case of Mycobacterium tuberculosis, this could potentially lead to the eradication of the bacteria from the host organism .
Properties
IUPAC Name |
7-amino-4-(methoxymethyl)-6-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-3-9-8(6-16-2)4-12(15)14-11(9)5-10(7)13/h3-5H,6,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIICPNJMZBUWCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)NC(=O)C=C2COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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